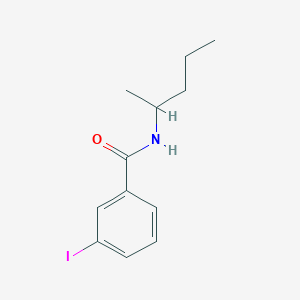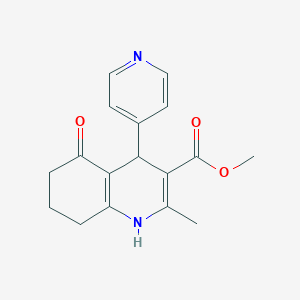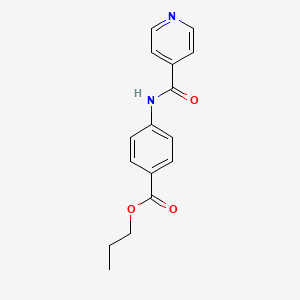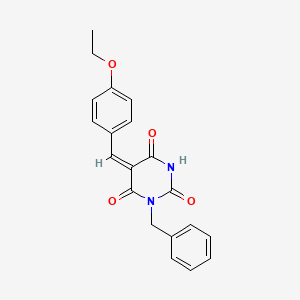![molecular formula C20H21NO4 B5001489 2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5001489.png)
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is commonly known as FPEC and has been found to have a wide range of biological activities. FPEC has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of FPEC is not fully understood, but it is thought to act on various signaling pathways in the body. FPEC has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
FPEC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. FPEC has also been found to improve cognitive function and memory in animal studies. Additionally, FPEC has been found to have antitumor and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
FPEC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a wide range of biological activities, making it a promising compound for scientific research. However, FPEC also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on FPEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FPEC has also been found to have antiviral activity, making it a promising compound for the development of antiviral drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
FPEC can be synthesized using various methods. One of the most common methods is the condensation of 2-acetyl furan with 1-piperidinoethanol in the presence of a base such as potassium hydroxide. The resulting product is then cyclized to form FPEC. Other methods include the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
FPEC has been found to have a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antiviral activities. FPEC has also been found to improve cognitive function and memory in animal studies.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-3-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-18-15-7-2-3-8-16(15)25-19(17-9-6-13-23-17)20(18)24-14-12-21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGEZRFYBTCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)

![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)

![ethyl 4-[(4-chlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5001475.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5001483.png)

![5-{5-[2-(3-chloro-5-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5001512.png)

